![molecular formula C26H43NO3 B11063402 4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate](/img/structure/B11063402.png)
4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and an adamantylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyl ring substituted with a tert-butyl group. This can be achieved through the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Next, the adamantylmethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting an adamantylmethylamine with a suitable leaving group on the cyclohexyl ring, such as a halide or tosylate. The final step involves the esterification of the resulting amine with a carboxylic acid derivative to form the oxopentanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the adamantylmethylamino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The adamantylmethylamino group can interact with biological receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexanecarboxylic acid
- 4-tert-Butylcyclohexylamine
- Adamantylmethylamine
Uniqueness
4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate is unique due to the combination of its tert-butyl-substituted cyclohexyl ring and the adamantylmethylamino group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H43NO3 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 5-(1-adamantylmethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H43NO3/c1-25(2,3)21-7-9-22(10-8-21)30-24(29)6-4-5-23(28)27-17-26-14-18-11-19(15-26)13-20(12-18)16-26/h18-22H,4-17H2,1-3H3,(H,27,28) |
InChI Key |
SFLBRADTLNUYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


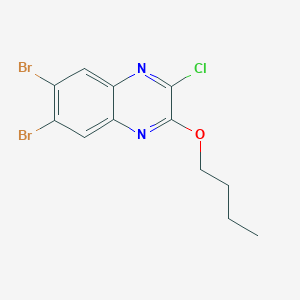
![1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11063321.png)
![methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11063322.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11063323.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063327.png)
![N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide](/img/structure/B11063328.png)
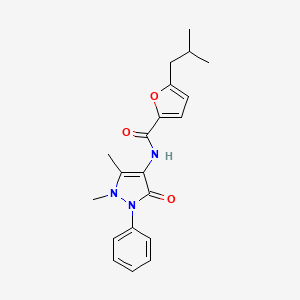
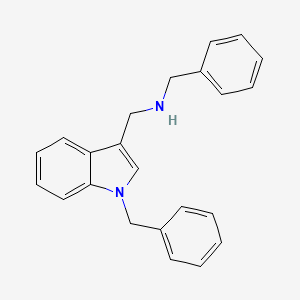
![5-(4-methoxyphenyl)-11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11063350.png)
![N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11063352.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B11063360.png)
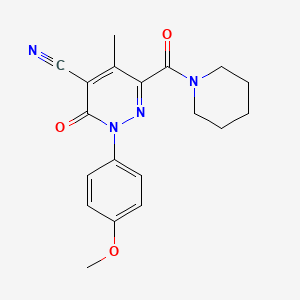
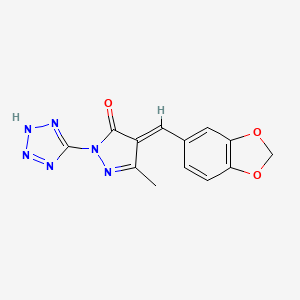
![3-Cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11063385.png)
